molecular formula C9H11NO3 B12965932 3-(3-Aminophenoxy)propanoic acid CAS No. 397845-65-7

3-(3-Aminophenoxy)propanoic acid

Cat. No.: B12965932
CAS No.: 397845-65-7
M. Wt: 181.19 g/mol
InChI Key: KKYOEXDIGGCRGI-UHFFFAOYSA-N
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Description

3-(3-Aminophenoxy)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of an aminophenoxy group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenoxy)propanoic acid typically involves the reaction of 3-aminophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the electrophilic carbon of 3-chloropropanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Aminophenoxy)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The propanoic acid moiety can also participate in interactions with other molecules, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)amino)propanoic acid: Similar structure but with a hydroxy group instead of an amino group.

    3-(2-Aminophenoxy)propanoic acid: Similar structure but with the amino group in a different position.

Uniqueness

3-(3-Aminophenoxy)propanoic acid is unique due to the specific positioning of the amino group, which can influence its reactivity and interactions with other molecules. This positioning can result in different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

397845-65-7

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(3-aminophenoxy)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5,10H2,(H,11,12)

InChI Key

KKYOEXDIGGCRGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCC(=O)O)N

Origin of Product

United States

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